N-allyl-4-(2-propyn-1-yloxy)benzamide
Description
N-allyl-4-(2-propyn-1-yloxy)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and a propargyloxy (2-propyn-1-yloxy) substituent at the para position of the benzamide core. This compound combines a rigid aromatic backbone with unsaturated aliphatic chains (allyl and propargyl), which confer unique electronic and steric properties.
Properties
IUPAC Name |
N-prop-2-enyl-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h2-3,5-8H,1,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMCFPBXUIFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-allyl-4-(2-propyn-1-yloxy)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Features and Substituent Effects
Physicochemical Properties
- Melting Points : Rip-B and Rip-D exhibit higher melting points (>90°C) due to hydrogen bonding (Rip-D) and aromatic stacking (Rip-B). The absence of polar groups in this compound may result in a lower melting point, though data is lacking .
- Synthesis Efficiency : Compound 85 and Rip-B show moderate-to-high yields (66–80%), while Rip-D’s low yield (34%) highlights challenges in introducing hydroxyl groups .
Analytical Differentiation
Benzamide derivatives are notoriously challenging to differentiate due to structural similarities (). However, this compound’s unique substituents (allyl and propargyloxy) would produce distinct 1H-NMR signals (e.g., alkynyl protons at ~2.5 ppm and allylic protons at 5–6 ppm), facilitating identification compared to methoxy- or hydroxy-substituted analogs .
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